N-(2,6-dimethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2,6-Dimethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-triazole core substituted with a methyl group at position 4 and a pyridin-3-yl group at position 3. The sulfanyl linker connects the triazole moiety to the N-(2,6-dimethylphenyl)acetamide backbone.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-12-6-4-7-13(2)16(12)20-15(24)11-25-18-22-21-17(23(18)3)14-8-5-9-19-10-14/h4-10H,11H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGUXLMSUJMGQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2C)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-dimethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C18H19N5OS
- Molecular Weight : 353.44 g/mol
- CAS Number : 51942496
The compound features a triazole ring which is known for its ability to act as a bioisostere for amides. The nitrogen atoms in the triazole can serve as hydrogen bond acceptors, enhancing binding interactions with biological targets. This structural feature contributes to its stability against enzymatic degradation and provides a framework for various biological activities .
Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. In particular, this compound has shown effectiveness against various pathogens in vitro. For instance:
- Bacterial Inhibition : Studies have demonstrated that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria .
Anticancer Properties
The compound has also been investigated for its anticancer potential:
- Cell Line Studies : In vitro studies on cancer cell lines (e.g., HeLa and CEM cells) indicated that the compound exhibits antiproliferative effects with IC50 values comparable to established chemotherapeutics .
Anti-inflammatory Effects
The anti-inflammatory activity of similar compounds suggests that this compound may also play a role in reducing inflammation through inhibition of pro-inflammatory cytokines .
Study 1: Antimicrobial Efficacy
In a study published in Expert Opinion on Therapeutic Targets, researchers evaluated the antimicrobial efficacy of various triazole derivatives. The results indicated that compounds similar to this compound exhibited potent antibacterial activity against resistant strains of bacteria .
Study 2: Anticancer Activity
A recent investigation focused on the antiproliferative effects of triazole-containing compounds on human cancer cell lines. The study revealed that modifications to the triazole structure significantly enhanced cytotoxicity against cancer cells compared to non-triazole analogs. The compound under discussion was noted for its promising activity in inhibiting cell proliferation .
Comparative Analysis of Biological Activity
Scientific Research Applications
Biological Applications
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown that triazole derivatives can inhibit the growth of various bacteria and fungi due to their ability to disrupt cellular processes.
- Anticancer Potential : The compound has been evaluated for its anticancer effects. Triazole-containing compounds are known for their ability to interfere with cancer cell proliferation and induce apoptosis. Preliminary studies suggest that N-(2,6-dimethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may inhibit tumor growth in specific cancer models.
- Enzyme Inhibition : The compound's structure allows it to act as an inhibitor of certain enzymes involved in disease pathways. For instance, it may interact with enzymes related to inflammation or cancer progression, providing a mechanism for therapeutic action.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions tailored to yield the desired product efficiently. Variations of this compound have been synthesized by altering substituents on the triazole or phenyl groups, which can affect biological activity significantly.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N-(2,6-dimethylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Thiophene instead of pyridine | Different electronic properties due to sulfur atom |
| N-(2,6-dimethylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Variation in pyridine position | Potential variation in biological activity |
| N-(2,6-dimethylphenyl)-2-{[5-cyclohexyl - 4H - 1, 2, 4 - triazol - 3 - yl]sulfanyl}acetamide | Cyclohexane ring addition | Changes in steric hindrance affecting reactivity |
Case Studies and Research Findings
Recent studies have focused on the pharmacological profiles of compounds similar to this compound. For example:
- A study published in Medicinal Chemistry demonstrated that triazole derivatives exhibited significant activity against multidrug-resistant bacterial strains. The findings suggest that modifications on the triazole ring can enhance antimicrobial potency.
- Another research article highlighted the anticancer properties of similar compounds through in vitro assays showing inhibition of cell viability in breast cancer cell lines. The mechanism was linked to apoptosis induction via mitochondrial pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing its triazole-acetamide scaffold but differing in substituents, synthesis routes, and bioactivity profiles. Key examples include:
N-(2,6-Dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Structural Differences : The 4-methyl group on the triazole ring is replaced with a 4-ethoxyphenyl group.
- Synthesis : Synthesized via alkylation of 2-((4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)acetic acid with N-(2,6-dimethylphenyl) α-chloroacetamide under basic conditions .
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides
- Structural Differences: The pyridin-3-yl group is replaced with a furan-2-yl moiety, and an amino group is introduced at position 4 of the triazole.
- Synthesis: Prepared via Paal-Knorr condensation of 4-amino-triazole derivatives with α-chloroacetamides .
- Bioactivity : Demonstrated anti-exudative activity in rodent models, likely due to modulation of inflammatory mediators like histamine or prostaglandins .
Comparative Data Table
Key Findings and Implications
Substituent Effects :
- 4-Methyl vs. 4-Aryl : The methyl group in the target compound offers steric simplicity, while bulkier aryl groups (e.g., 4-ethoxyphenyl) may enhance target selectivity but reduce solubility .
- Pyridinyl vs. Furan : The pyridinyl group’s aromatic nitrogen enables hydrogen bonding, whereas the furan’s oxygen may engage in dipole interactions .
Synthetic Flexibility: Alkylation reactions dominate synthesis, but Paal-Knorr condensation in furan derivatives introduces amino groups, enabling further functionalization .
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-(2,6-dimethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, and how are catalysts optimized?
The compound can be synthesized via refluxing equimolar amounts of substituted oxazolone and acetamide precursors in the presence of pyridine and zeolite catalysts (e.g., Zeolite Y-H) at 150°C for 5 hours. Catalysts are selected based on their ability to enhance reaction efficiency and reduce side products. Post-reaction purification involves distillation of excess pyridine, followed by recrystallization from ethanol to isolate the product .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Key techniques include:
- X-ray crystallography for definitive 3D structural elucidation (e.g., resolving sulfanyl and acetamide linkages) .
- NMR spectroscopy (¹H, ¹³C) to verify substituent positions and purity.
- Mass spectrometry (MS) for molecular weight validation.
- HPLC to assess purity (>95% is typical for pharmacological studies).
Q. How is the anti-exudative activity of this compound evaluated in preclinical models?
Anti-exudative activity is assessed using in vivo rat models. Compounds are administered at defined doses (e.g., 10–50 mg/kg), and exudate volume is measured in induced inflammatory models (e.g., carrageenan-induced pleurisy). Histopathological analysis and cytokine profiling are performed to correlate activity with molecular mechanisms .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve synthesis yield and scalability?
Design of Experiments (DoE) and flow chemistry approaches are effective. For example:
- DoE : Varying catalyst concentration, temperature, and reaction time to identify optimal parameters.
- Flow chemistry : Continuous-flow reactors enhance heat/mass transfer, reducing reaction time and improving reproducibility . Example optimization results:
| Parameter | Range Tested | Optimal Value | Yield Improvement |
|---|---|---|---|
| Catalyst loading | 0.005–0.02 M | 0.01 M | 15% |
| Temperature | 120–160°C | 150°C | 20% |
Q. What strategies are used to resolve contradictions in reported biological activity across studies?
Contradictions often arise from variations in:
- Synthetic purity : Recrystallization solvents (e.g., ethanol vs. acetonitrile) impact impurity profiles.
- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HeLa) and incubation times.
- Structural confirmation : Cross-validate using X-ray crystallography to rule out polymorphic effects . A tiered approach combining in vitro (e.g., kinase inhibition assays) and in vivo validation is recommended.
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced efficacy?
Key modifications include:
- Triazole ring substitution : Introducing electron-withdrawing groups (e.g., -CF₃) at the 4-position enhances metabolic stability.
- Sulfanyl linker optimization : Replacing sulfur with selenium improves redox-modulating activity.
- Pyridinyl group functionalization : Adding methyl or methoxy groups alters pharmacokinetic properties (e.g., logP, solubility) . Example SAR table:
| Derivative | Modification | IC₅₀ (μM) | LogP |
|---|---|---|---|
| Parent compound | None | 12.5 | 2.8 |
| Derivative A | 4-CF₃ on triazole | 5.2 | 3.1 |
| Derivative B | Selenium linker | 3.8 | 2.9 |
Methodological Considerations
Q. What safety protocols are essential for handling sulfanyl-containing acetamides in laboratory settings?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
